molecular formula C7H16N2O2S B3982996 1-ethyl-4-(methylsulfonyl)piperazine

1-ethyl-4-(methylsulfonyl)piperazine

Cat. No.: B3982996
M. Wt: 192.28 g/mol
InChI Key: ACGSACSDQNLVRP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C7H16N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-ethyl-4-(methylsulfonyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with ethyl iodide and methylsulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reactions . The general reaction scheme is as follows:

    Ethylation: Piperazine reacts with ethyl iodide to form 1-ethylpiperazine.

    Sulfonylation: 1-Ethylpiperazine then reacts with methylsulfonyl chloride to yield this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Ethyl-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to various pharmacological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

1-Ethyl-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Methylpiperazine: Similar in structure but lacks the ethyl and methylsulfonyl groups.

    1-Ethylpiperazine: Lacks the methylsulfonyl group.

    4-Methylsulfonylpiperazine: Lacks the ethyl group.

The presence of both the ethyl and methylsulfonyl groups in this compound makes it unique, as these groups can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGSACSDQNLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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